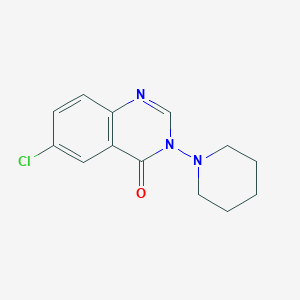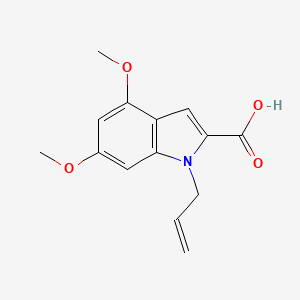
4-Chloro-2,3-dimethyl-7-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluorometil)-4-cloro-2,3-dimetilquinolina es un derivado de quinolina caracterizado por la presencia de grupos cloro, dimetil y trifluorometil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7-(Trifluorometil)-4-cloro-2,3-dimetilquinolina típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con el precursor de quinolina apropiado.
Cloración: Introducción del grupo cloro en la posición 4.
Metilación: Introducción de grupos metil en las posiciones 2 y 3.
Trifluorometilación: Introducción del grupo trifluorometil en la posición 7.
Estas reacciones a menudo requieren catalizadores y condiciones específicas para asegurar un alto rendimiento y pureza .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar reacciones por lotes a gran escala utilizando condiciones optimizadas para maximizar el rendimiento y minimizar los subproductos. El uso de reactores de flujo continuo también puede mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
7-(Trifluorometil)-4-cloro-2,3-dimetilquinolina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Conversión a derivados de quinolina N-óxido.
Reducción: Reducción del grupo nitro a una amina.
Sustitución: Intercambio de halógeno o reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Típicamente involucra agentes oxidantes como peróxido de hidrógeno o perácidos.
Reducción: Comúnmente utiliza agentes reductores como borohidruro de sodio o hidrogenación catalítica.
Sustitución: Utiliza nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de quinolina, mientras que las reacciones de sustitución pueden producir diversos derivados de quinolina sustituidos .
Aplicaciones Científicas De Investigación
7-(Trifluorometil)-4-cloro-2,3-dimetilquinolina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por sus potenciales efectos terapéuticos, incluyendo actividades anticancerígenas y antimicrobianas.
Industria: Utilizado en el desarrollo de materiales avanzados y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 7-(Trifluorometil)-4-cloro-2,3-dimetilquinolina involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo trifluorometil aumenta la afinidad de unión y la estabilidad del compuesto, lo que lleva a efectos biológicos más potentes. Las vías y los objetivos exactos pueden variar dependiendo de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
- 7-(Trifluorometil)-4-cloroquinolina
- 4-(Trifluorometil)-2-cloroquinolina
- 4-Cloro-2,8-bis(trifluorometil)quinolina
Singularidad
7-(Trifluorometil)-4-cloro-2,3-dimetilquinolina es única debido a la disposición específica de sus sustituyentes, que confieren propiedades químicas y biológicas distintas. La presencia de grupos tanto metil como trifluorometil aumenta su lipofilia y estabilidad metabólica, lo que la convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C12H9ClF3N |
|---|---|
Peso molecular |
259.65 g/mol |
Nombre IUPAC |
4-chloro-2,3-dimethyl-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C12H9ClF3N/c1-6-7(2)17-10-5-8(12(14,15)16)3-4-9(10)11(6)13/h3-5H,1-2H3 |
Clave InChI |
SYIZYPLJZJPYJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C=C(C=CC2=C1Cl)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11853849.png)
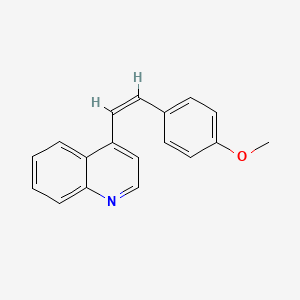


![Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]-](/img/structure/B11853878.png)
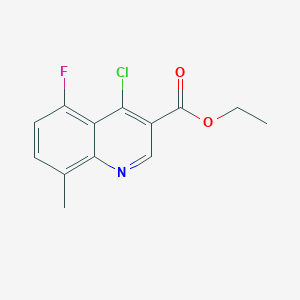
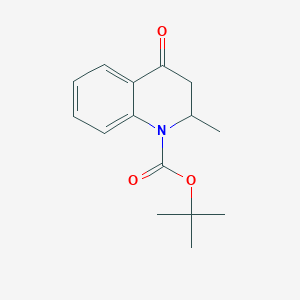
![3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11853891.png)
![Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11853903.png)


